3-Methylquinoline-2-carbaldehyde
Overview
Description
3-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It is used in various applications, including research and development.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Methylquinoline-2-carbaldehyde, often involves α,β-unsaturated aldehydes . Techniques such as microwave irradiation have been used for the synthesis of quinoline scaffolds, providing a more efficient, less time-consuming, and environmentally friendly method . Another approach involves the application of the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-2-carbaldehyde can be analyzed using various techniques. Mass spectrometry (MS) is a central technique used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights of the intact molecular ions can be measured .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could be similar to 3-Methylquinoline-2-carbaldehyde, has been reviewed, covering the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Another approach to the synthesis of quinoline and its hydrogenated derivatives involves α,β-unsaturated aldehydes .Scientific Research Applications
Synthesis and Reactions
Recent studies have focused on the synthesis and reactions of quinoline derivatives, including 3-Methylquinoline-2-carbaldehyde. These compounds are essential in constructing fused or binary quinoline-cored heterocyclic systems. Their synthesis often involves various chemical reactions and methodologies, providing a foundation for further biological and chemical applications. For example, a study by (Hamama et al., 2018) highlights the chemistry of related analogs, emphasizing their synthetic and biological relevance.
Biological Activity
Quinoline derivatives, including 3-Methylquinoline-2-carbaldehyde, have been investigated for their potential biological activities. This includes antibacterial and antioxidant properties. For instance, (Zeleke et al., 2020) synthesized derivatives that displayed potent antibacterial activity against various bacterial strains. Additionally, these compounds demonstrated moderate antioxidant activities, showing their potential in therapeutic applications.
Molecular Docking and Antimicrobial Agents
Quinoline derivatives are also explored in molecular docking studies, which help understand their interaction with biological targets. For instance, (Ghanei et al., 2016) synthesized derivatives for potential use as AKT1 inhibitors, which are relevant in cancer research. Another study by (Lamani et al., 2008) synthesized Schiff bases from quinoline derivatives and evaluated their interaction with DNA, highlighting their antimicrobial potential.
Applications in Organic Synthesis
Quinoline derivatives are vital in organic synthesis, contributing to the development of novel compounds with various applications. The synthesis of bisarylmethyl-substituted pyrimidines and quinolines, as explored by (Harutyunyan, 2014), demonstrates the versatility of these compounds in creating structurally diverse molecules.
Future Directions
The future directions of research on 3-Methylquinoline-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Quinoline derivatives have been used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, continued research in this area is likely to yield valuable insights and advancements.
properties
IUPAC Name |
3-methylquinoline-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIWNDQRUDUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628622 | |
Record name | 3-Methylquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-2-carbaldehyde | |
CAS RN |
408523-30-8 | |
Record name | 3-Methylquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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